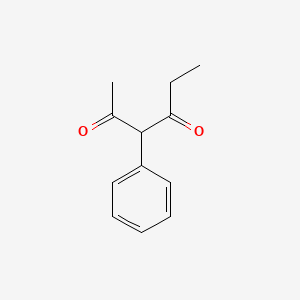
3-Phenylhexane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylhexane-2,4-dione is an organic compound characterized by a phenyl group attached to a hexane backbone with two ketone functional groups at the second and fourth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Phenylhexane-2,4-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between acetophenone and ethyl acetate, followed by hydrolysis and decarboxylation. The reaction typically requires a strong base such as sodium ethoxide and is conducted under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient catalytic processes to increase yield and reduce costs. These methods often utilize advanced catalysts and optimized reaction conditions to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or diols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
3-Phenylhexane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Phenylhexane-2,4-dione involves its interaction with various molecular targets. The diketone functional groups can form complexes with metal ions, influencing catalytic processes. Additionally, the phenyl group can participate in π-π interactions with aromatic systems, affecting molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
2-Phenylhexane-2,4-dione: Similar structure but with the phenyl group at a different position.
3-Phenylpentane-2,4-dione: A shorter carbon chain but similar functional groups.
3-Phenylheptane-2,4-dione: A longer carbon chain with similar functional groups.
Uniqueness: 3-Phenylhexane-2,4-dione is unique due to its specific arrangement of functional groups and the phenyl ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for targeted applications in various fields.
Eigenschaften
CAS-Nummer |
109839-21-6 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-phenylhexane-2,4-dione |
InChI |
InChI=1S/C12H14O2/c1-3-11(14)12(9(2)13)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3 |
InChI-Schlüssel |
FVNJJMOXIJNIOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C1=CC=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
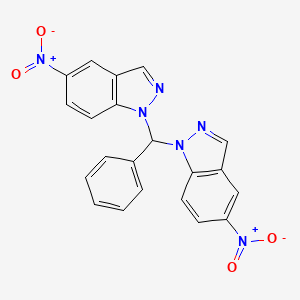
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)

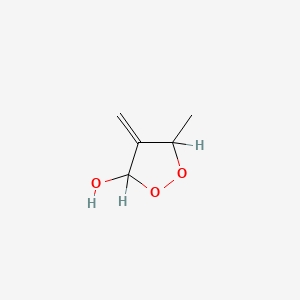
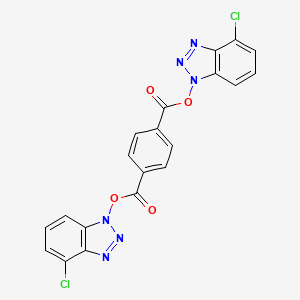
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
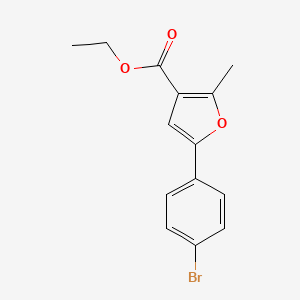

![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
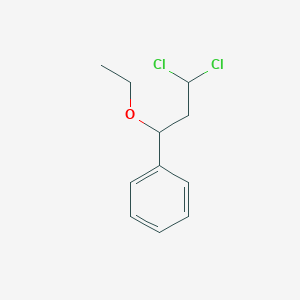
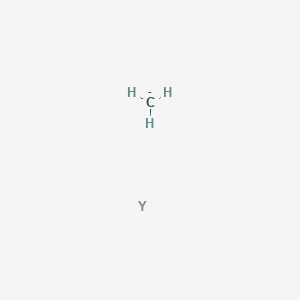
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
